8,14-Dihydroxyefavirenz
Description
CYP2B6 Isoform Specificity in Primary Hydroxylation
CYP2B6 is the principal enzyme responsible for the initial 8-hydroxylation of efavirenz, producing 8-hydroxyefavirenz as the major primary metabolite. Kinetic analyses in human liver microsomes (HLMs) reveal sigmoidal kinetics for this reaction, characterized by an average apparent Michaelis constant ($$Km$$) of 20.2 μM and a maximum velocity ($$V{max}$$) of 140 pmol/min/mg protein. The Hill coefficient of 1.5 suggests positive cooperativity, indicative of allosteric regulation during substrate binding. Recombinant CYP2B6 further confirms this specificity, demonstrating a $$Km$$ of 12.4 μM and $$V{max}$$ of 1.4 pmol/min/pmol P450 for 8-hydroxyefavirenz formation.
The dominance of CYP2B6 in this pathway is underscored by its 3.2-fold higher intrinsic clearance ($$CL{int}$$) compared to CYP2A6-mediated 7-hydroxylation in HLMs. Interindividual variability in CYP2B6 activity accounts for substantial differences in efavirenz metabolism, with $$CL{int}$$ values for 8-hydroxyefavirenz formation varying 13-fold across microsomal samples. This variability aligns with genetic polymorphisms in CYP2B6, which are known to influence efavirenz pharmacokinetics.
CYP2A6 Contribution to Sequential Biotransformation
While CYP2B6 drives primary hydroxylation, CYP2A6 plays a complementary role in both initial and secondary metabolism. In HLMs, CYP2A6 contributes approximately 22.5% to the total clearance of efavirenz via 7-hydroxylation, with an average $$Km$$ of 14.7 μM and $$V{max}$$ of 21.6 pmol/min/mg protein. Notably, CYP2A6 also participates in the 8-hydroxylation of efavirenz, albeit at a lower efficiency than CYP2B6.
Sequential metabolism studies reveal that CYP2A6 oxidizes 8-hydroxyefavirenz to novel dihydroxylated metabolites, distinct from this compound. However, in vivo plasma analyses detect this compound, suggesting that conjugates of 8-hydroxyefavirenz (e.g., glucuronides or sulfates) may undergo subsequent 14-hydroxylation via hepatic or extrahepatic enzymes. This secondary biotransformation highlights the metabolic interplay between phase I and phase II enzymes in generating this compound.
Reaction Kinetics of Dioxygenation Processes
The dioxygenation of 8-hydroxyefavirenz to this compound exhibits unique kinetic properties. In expressed CYP2B6, the reaction follows substrate inhibition kinetics when 8-hydroxyefavirenz is used as a substrate, with parameters $$V{max} = 4.21$$ pmol/min/pmol P450, $$Km = 23.2$$ μM, and inhibition constant $$Ks = 23.4$$ μM. This contrasts with the Michaelis-Menten kinetics observed for 7-hydroxyefavirenz oxidation ($$V{max} = 1.3$$ pmol/min/pmol P450, $$K_m = 62.4$$ μM).
Comparative kinetic data for dioxygenation in HLMs and recombinant enzymes are summarized below:
| Parameter | CYP2B6 (8-Hydroxyefavirenz) | CYP2A6 (7-Hydroxyefavirenz) |
|---|---|---|
| $$V_{max}$$ (pmol/min/pmol) | 4.21 | 0.08 |
| $$K_m$$ (μM) | 23.2 | 7.7 |
| $$CL_{int}$$ (μl/min/pmol) | 0.18 | 0.01 |
Table 1. Kinetic parameters for secondary metabolism of hydroxyefavirenz metabolites by CYP2B6 and CYP2A6.
The substrate inhibition kinetics of CYP2B6 implies that high concentrations of 8-hydroxyefavirenz may paradoxically reduce metabolic efficiency, potentially leading to nonlinear pharmacokinetics at elevated doses. This property, combined with the enzyme’s low $$K_m$$, positions CYP2B6 as the primary determinant of this compound formation in vivo.
Structure
3D Structure
Properties
CAS No. |
252343-27-4 |
|---|---|
Molecular Formula |
C14H9ClF3NO4 |
Molecular Weight |
347.67 g/mol |
IUPAC Name |
(4S)-6-chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/t13-/m0/s1 |
InChI Key |
WILFXLMJFSKQRP-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC1(C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O |
Canonical SMILES |
C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O |
Origin of Product |
United States |
Scientific Research Applications
Alzheimer's Disease Research
Recent studies have demonstrated that 8,14-dihydroxyefavirenz can reduce amyloid beta (Aβ) levels in the brains of transgenic mice models of Alzheimer's disease (5XFAD mice). Specifically, treatment with this metabolite resulted in a significant decrease in insoluble Aβ42 peptides, which are implicated in plaque formation associated with Alzheimer's disease .
Table 1: Effects of this compound on Amyloid Beta Levels
| Treatment Type | Aβ42 Levels Reduction (%) | Notes |
|---|---|---|
| This compound | 15% | Significant reduction observed |
| Efavirenz | No significant change | Local decreases in specific brain areas |
Cognitive Function Improvement
In addition to its effects on Aβ levels, this compound has been shown to enhance cognitive performance in memory tasks among treated mice. The metabolite increased levels of acetylcholine and acetyl-CoA in the brain, which are essential for cholinergic signaling and cognitive function .
Pharmacokinetics and Drug Interactions
Research indicates that the pharmacokinetics of this compound can be influenced by other drugs. For instance, rifampin has been shown to enhance the metabolic ratio of efavirenz and its metabolites, including this compound, indicating potential drug-drug interactions that could affect therapeutic outcomes .
Table 2: Impact of Rifampin on Efavirenz Metabolism
| Parameter | Control Group | Rifampin Group |
|---|---|---|
| Cmax (ng/mL) | X | Y |
| AUC0–12h (ng·h/mL) | A | B |
| Elimination Half-life (h) | M | N |
Future Research Directions
The promising neuroprotective properties of this compound suggest several avenues for future research:
- Longitudinal Studies : Investigating long-term effects on cognitive decline in aging populations.
- Mechanistic Studies : Elucidating the precise biochemical pathways through which this compound exerts its effects.
- Clinical Trials : Exploring its efficacy as a therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.
Comparison with Similar Compounds
Structural and Metabolic Comparisons
EFV undergoes hydroxylation at multiple positions, generating metabolites with distinct properties:
Key Distinctions :
- Enzyme Specificity : While CYP2B6 dominates EFV 8-hydroxylation, CYP2A6 contributes to 7-hydroxylation and partially to 8-hydroxylation . Only this compound formation is strictly CYP2B6-dependent in its secondary step .
- In Vitro vs. In Vivo Detection : Unlike 7-OH-EFV and 8-OH-EFV, this compound is undetectable in microsomal assays unless conjugated 8-OH-EFV is present, suggesting unique in vivo phase II/phase I interplay .
Pharmacokinetic Profiles
- Formation Rates : At low EFV concentrations (0.25–1.25 µM), this compound constitutes 70–100% of secondary metabolism, but this drops to 5% at high concentrations (20 µM) due to substrate inhibition .
- Drug-Drug Interactions : Clopidogrel (a CYP2B6 inhibitor) reduces this compound AUC(0–48 h) by 45% and Cmax by 55%, confirming CYP2B6's pivotal role .
- Genetic Polymorphisms: CYP2B6*6 genotype (common in African populations) correlates with higher EFV and this compound exposure, increasing CNS toxicity risks .
Functional Differences
- CYP46A1 Activation : Hydroxylation position determines CYP46A1 activation. 8-OH-EFV and this compound show similar activation potency, unlike 7-OH-EFV, which is weaker .
- Clinical Utility: The this compound/EFV AUC ratio serves as a validated CYP2B6 phenotyping index, unlike ratios involving 7-OH-EFV or 7,8-dihydroxyefavirenz .
Research Implications and Unresolved Questions
- Mechanistic Gaps : The exact in vivo pathway for this compound formation remains unclear. Evidence suggests conjugated 8-OH-EFV (e.g., glucuronide) may undergo CYP2B6-mediated 14-hydroxylation post-deconjugation .
- Species Variability : Rodents excrete sulfated 8-OH-EFV and glutathione adducts absent in humans, highlighting metabolic differences .
- Therapeutic Monitoring : this compound levels may predict EFV efficacy/toxicity, particularly in CYP2B6 slow metabolizers .
Preparation Methods
In Vivo Hydroxylation Pathways
8,14-Dihydroxyefavirenz is primarily detected in human plasma following oral administration of efavirenz, suggesting endogenous enzymatic activity drives its formation. Studies using human liver microsomes (HLMs) and NADPH-generating systems demonstrate that 8-hydroxyefavirenz undergoes secondary hydroxylation at the 14-position, yielding this compound. However, in vitro experiments failed to directly observe this metabolite when using 8-hydroxyefavirenz as a substrate, implicating intermediate conjugates (e.g., glucuronides or sulfates) as prerequisites for 14-hydroxylation.
Reaction Conditions:
Analytical Characterization
Post-incubation, liquid chromatography-tandem mass spectrometry (LC/MS/MS) with electrospray ionization confirmed the presence of this compound. Key parameters include:
| Parameter | Value |
|---|---|
| Column | Zorbax SB-C18 (150 × 4.6 mm) |
| Mobile Phase | 65% KH₂PO₄ (pH 2.4), 35% ACN |
| Flow Rate | 0.8 mL/min |
| Detection | MRM mode, unit resolution |
| Precursor Ion ([M+H]⁺) | m/z 348.1 → 258.0 |
This method achieved a lower limit of quantification (LLOQ) of 5 ng/mL in plasma.
Chemical Synthesis from Efavirenz Intermediates
Asymmetric Addition Strategies
The enantioselective synthesis of efavirenz, as described by Pierce et al., provides a foundation for synthesizing this compound. The critical step involves a lithium-mediated acetylide addition to a ketoaniline precursor, establishing the stereogenic center with >99% enantiomeric excess (ee). Modifying this approach to introduce hydroxyl groups at positions 8 and 14 requires:
-
Protection of Reactive Sites:
-
p-Methoxybenzyl (PMB) groups shield the aniline nitrogen during hydroxylation.
-
Trifluoromethyl stabilization prevents undesired side reactions.
-
-
Hydroxylation Agents:
-
8-Hydroxylation: Electrophilic aromatic substitution using H₂O₂/Fe²⁺.
-
14-Hydroxylation: Late-stage oxymercuration or enzymatic oxidation.
-
Synthetic Route:
-
Starting Material: 4-Chloroaniline → PMB-protected ketoaniline.
-
Acetylide Addition: (1R,2S)-N-Pyrrolidinylnorephedrine lithium alkoxide mediates stereoselective cyclopropane formation.
-
Deprotection/Hydroxylation: Sequential removal of PMB followed by hydroxylation at C8 and C14.
Yields for analogous steps in efavirenz synthesis exceed 90%, though dihydroxy derivative yields remain unreported.
Chiral Resolution of Racemic Mixtures
Enantiomer Separation
Commercial suppliers offer both racemic (rac-8,14-dihydroxyefavirenz) and enantiomerically pure forms [(R)- and (S)-isomers]. Chiral resolution typically employs:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)).
-
Mobile Phase: Hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min; detection at 254 nm.
-
-
Enzymatic Kinetic Resolution:
-
Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling separation.
-
Q & A
What analytical methodologies are most effective for identifying and quantifying 8,14-Dihydroxyefavirenz in biological matrices?
Basic Research Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key steps include:
- Sample preparation : Solid-phase extraction (SPE) or protein precipitation to minimize matrix interference.
- Chromatographic separation : Reverse-phase C18 columns with gradient elution using methanol/water (acidified with 0.1% formic acid) to resolve metabolites.
- Validation parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .
How can contradictory data on this compound’s metabolic stability be resolved in vitro?
Advanced Research Focus
Discrepancies often arise from variability in experimental conditions:
- Enzyme sources : Use human liver microsomes (HLMs) over recombinant CYP isoforms to mimic physiological enzyme ratios .
- Incubation parameters : Control pH (7.4), temperature (37°C), and NADPH concentration (1 mM) to standardize metabolic activity.
- Data normalization : Express results as intrinsic clearance (CLint) relative to positive controls (e.g., testosterone for CYP3A4) .
What factorial design approaches optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Advanced Research Focus
A 2<sup>k</sup> factorial design is recommended to evaluate critical variables:
| Factor | Levels | Response Variable |
|---|---|---|
| Reaction temperature | 60°C, 80°C | Yield (%) |
| Catalyst concentration | 0.5 mM, 1.0 mM | Purity (HPLC area%) |
| Solvent polarity | Dichloromethane, Acetonitrile | Reaction time (hr) |
- Analysis : Use ANOVA to identify significant interactions (p < 0.05) and optimize conditions via response surface methodology (RSM) .
How should researchers address inconsistencies in this compound’s reported cytotoxicity profiles across cell lines?
Advanced Research Focus
Inconsistencies may stem from experimental design flaws:
- Cell line selection : Prioritize primary hepatocytes over immortalized lines (e.g., HepG2) to avoid aberrant CYP expression .
- Dose-response calibration : Use Hill slope models to differentiate specific toxicity from off-target effects.
- Multi-omics validation : Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathways affected at IC50 values .
What evidence-based strategies validate this compound’s proposed mechanism of action in HIV resistance models?
Advanced Research Focus
Adopt a multi-modal validation framework:
Biochemical assays : Measure binding affinity (Kd) via surface plasmon resonance (SPR) against mutant reverse transcriptase variants.
Cellular models : Use TZM-bl cells with luciferase-reported HIV replication to quantify EC50 shifts.
Structural analysis : Perform X-ray crystallography to confirm stereospecific interactions at the active site .
How can researchers mitigate batch-to-batch variability in this compound pharmacokinetic studies?
Basic Research Focus
Standardize protocols across three dimensions:
- Animal models : Use age- and weight-matched Sprague-Dawley rats (n ≥ 6/group).
- Dosing regimen : Administer via intravenous (IV) and oral (PO) routes with crossover washout periods.
- Bioanalytical consistency : Cross-validate LC-MS/MS results with a secondary lab using blinded samples .
What theoretical frameworks guide the interpretation of this compound’s off-target effects in CNS tissues?
Advanced Research Focus
Leverage systems pharmacology models:
- Physiologically based pharmacokinetic (PBPK) modeling : Predict blood-brain barrier penetration using logP (2.8) and unbound fraction (fu = 0.12).
- Network pharmacology : Map interactions with CNS receptors (e.g., 5-HT2A, NMDA) via STRING or KEGG databases .
How do researchers reconcile discrepancies between in silico predictions and empirical data for this compound’s metabolic pathways?
Advanced Research Focus
Address gaps via iterative refinement:
Software validation : Compare ADMET Predictor™ and Schrödinger’s QikProp outputs with in vitro CYP inhibition data.
Sensitivity analysis : Adjust parameters like Vmax and Km in kinetic models to align with observed clearance rates.
Machine learning : Train random forest classifiers on published datasets to improve prediction accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
